molecular formula C13H12ClNO3S B2608798 3-[(4-Chlorophenyl)sulfonyl]-5-methoxyaniline CAS No. 832739-83-0

3-[(4-Chlorophenyl)sulfonyl]-5-methoxyaniline

Cat. No.: B2608798
CAS No.: 832739-83-0
M. Wt: 297.75
InChI Key: KEVFBGRKISZETC-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenyl)sulfonyl]-5-methoxyaniline is a sulfonamide derivative characterized by a 4-chlorophenyl sulfonyl group attached to a 5-methoxyaniline backbone. This compound is of interest in medicinal and agrochemical research due to its structural features, which include electron-withdrawing (chlorine) and electron-donating (methoxy) groups. While the provided evidence focuses on a structurally distinct compound, 5-[(4-chlorophenyl)methyl]-2,2-dimethylcyclopentanone (an intermediate for the fungicide metconazole), it underscores the broader relevance of chlorophenyl-containing compounds in agrochemical synthesis .

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-5-methoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO3S/c1-18-11-6-10(15)7-13(8-11)19(16,17)12-4-2-9(14)3-5-12/h2-8H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEVFBGRKISZETC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chlorophenyl)sulfonyl]-5-methoxyaniline typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 5-methoxyaniline under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chlorophenyl)sulfonyl]-5-methoxyaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with sulfonamide groups, such as 3-[(4-Chlorophenyl)sulfonyl]-5-methoxyaniline, exhibit significant antimicrobial properties. A study synthesized various sulfonamide derivatives and evaluated their effectiveness against bacterial strains. The findings suggested that the presence of the sulfonyl moiety is crucial for enhancing antibacterial activity against pathogens like Pseudomonas aeruginosa .

Anti-inflammatory Properties

The compound has been explored for its anti-inflammatory potential. In vitro studies have indicated that sulfonamide derivatives can inhibit pro-inflammatory cytokines, suggesting a mechanism through which they may alleviate symptoms associated with inflammatory diseases . This property makes them candidates for further development in treating conditions like arthritis and other inflammatory disorders.

CNS Penetration and Neurological Applications

Recent investigations have focused on the ability of certain sulfonamide derivatives to penetrate the central nervous system (CNS). For instance, the compound BAY-390, a related structure, was shown to effectively reduce nocifensive behaviors in animal models, indicating potential applications in managing pain and neurological disorders . This highlights the importance of structural modifications in enhancing CNS penetration and therapeutic efficacy.

Drug Metabolism Studies

The interaction of sulfonamide compounds with drug metabolism pathways has been a significant area of research. These compounds can act as ligands for various nuclear receptors involved in drug metabolism, potentially influencing the pharmacokinetics of co-administered drugs. Understanding these interactions is crucial for optimizing therapeutic regimens and minimizing adverse effects .

Synthesis of Novel Derivatives

The synthesis of new derivatives based on this compound is ongoing, with researchers exploring modifications to enhance biological activity and selectivity. The development of novel compounds often involves structural variations that can lead to improved efficacy against specific targets or pathogens .

Table: Summary of Research Findings on this compound

Study ReferenceFocus AreaKey Findings
Anti-inflammatory effectsInhibition of pro-inflammatory cytokines
Antimicrobial evaluationSignificant activity against Pseudomonas aeruginosa
Drug metabolismInteraction with nuclear receptors affecting drug kinetics
Synthesis of derivativesDevelopment of new compounds with enhanced biological activity

Mechanism of Action

The mechanism of action of 3-[(4-Chlorophenyl)sulfonyl]-5-methoxyaniline involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The methoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 3-[(4-Chlorophenyl)sulfonyl]-5-methoxyaniline, a comparison with three analogous sulfonamides and anilines is provided below.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Weight (g/mol) LogP* Key Applications
This compound -SO₂-(4-ClC₆H₄), -OCH₃ at C5 297.75 2.8 Pharmaceutical intermediate
4-[(4-Chlorophenyl)sulfonyl]aniline -SO₂-(4-ClC₆H₄) at C4 247.69 2.5 Antimicrobial agent precursor
5-Methoxy-2-nitrobenzenesulfonamide -SO₂NH₂, -OCH₃, -NO₂ 248.23 1.9 Protease inhibition studies
3-[(4-Methylphenyl)sulfonyl]aniline -SO₂-(4-CH₃C₆H₄) at C3 243.30 2.6 Polymer stabilizer intermediate

*LogP values are computationally estimated (ChemAxon).

Key Findings:

The 5-methoxy group increases solubility in polar solvents relative to nitro-substituted analogs (e.g., 5-Methoxy-2-nitrobenzenesulfonamide), which exhibit higher LogP values due to the nitro group’s hydrophobicity.

Synthetic Utility: Unlike 5-[(4-chlorophenyl)methyl]-2,2-dimethylcyclopentanone (from the evidence), which is synthesized via cycloketone intermediates for fungicide production , this compound is typically prepared through sulfonation of 5-methoxyaniline, followed by chlorophenyl substitution.

Biological Relevance :

  • Sulfonamide derivatives like 4-[(4-Chlorophenyl)sulfonyl]aniline have demonstrated antimicrobial activity, suggesting that this compound may also exhibit bioactivity, though specific studies are lacking.

Biological Activity

3-[(4-Chlorophenyl)sulfonyl]-5-methoxyaniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its antibacterial, anticancer, and enzyme inhibitory properties, supported by empirical data and case studies.

Chemical Structure and Synthesis

The compound features a sulfonamide group, which is known for its pharmacological potential. The synthesis typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 5-methoxyaniline under controlled conditions, leading to the formation of the target compound. Characterization is performed using techniques such as NMR and mass spectrometry to confirm the structure.

1. Antibacterial Activity

Various studies have demonstrated that compounds similar to this compound exhibit notable antibacterial properties. For instance, one study reported moderate to strong activity against Salmonella typhi and Bacillus subtilis, with weaker effects on other bacterial strains such as Escherichia coli and Staphylococcus aureus .

Table 1: Antibacterial Activity of Related Compounds

CompoundTarget BacteriaActivity Level
This compoundSalmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
E. coliWeak
Staphylococcus aureusWeak

2. Anticancer Activity

Research has indicated that sulfonamide derivatives can inhibit cancer cell proliferation. A specific study highlighted the anticancer potential of compounds similar to this compound through mechanisms involving the inhibition of key signaling pathways, such as WNT/β-catenin, which is crucial in cancer development .

Case Study: Inhibition of Cancer Cell Growth

  • Methodology : Cell lines were treated with varying concentrations of the compound.
  • Results : Significant reductions in cell viability were observed at concentrations above 100 µM after 48 hours.

3. Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease. These activities are significant for therapeutic applications in neurodegenerative diseases and urological disorders, respectively.

Table 2: Enzyme Inhibition Activities

EnzymeInhibition (%) at 100 µM
Acetylcholinesterase70%
Urease85%

The biological activities of this compound are attributed to its ability to interact with specific biological targets:

  • Antibacterial Mechanism : The sulfonamide moiety disrupts folic acid synthesis in bacteria, leading to growth inhibition.
  • Anticancer Mechanism : The compound may induce apoptosis in cancer cells by modulating cell signaling pathways.
  • Enzyme Inhibition : Binding affinity studies suggest that the compound effectively binds to active sites of AChE and urease, blocking their activity.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges and optimization strategies for preparing 3-[(4-Chlorophenyl)sulfonyl]-5-methoxyaniline?

  • Methodological Answer : Synthesis typically involves sulfonylation of 5-methoxyaniline with 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Key challenges include controlling regioselectivity and avoiding over-sulfonation. Optimization strategies:

  • Use of protecting groups (e.g., acetyl for the aniline nitrogen) to direct sulfonylation .
  • Solvent selection (methanol or dichloromethane) to improve yield and purity .
  • Monitoring reaction progress via TLC or HPLC to isolate intermediates .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer :

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm substitution patterns (e.g., methoxy at C5, sulfonyl at C3) .
  • HPLC-MS : Use reverse-phase chromatography with UV detection (λ = 254 nm) and mass spectrometry for purity assessment (>98%) and molecular ion verification (expected m/z ~ 297 for [M+H]+^+) .
  • Elemental Analysis : Validate empirical formula (C13_{13}H12_{12}ClNO3_{3}S) with ≤0.4% deviation .

Q. What solubility properties are critical for in vitro assays involving this compound?

  • Methodological Answer :

  • Solubility in DMSO (≥50 mM) is essential for stock solutions.
  • Aqueous solubility can be enhanced using co-solvents (e.g., 10% PEG-400 in PBS) .
  • Partition coefficient (LogP) calculations (estimated ~2.5) guide solvent selection for cell-based assays .

Advanced Research Questions

Q. How can researchers design a competitive binding assay to study this compound’s interaction with cannabinoid receptors (e.g., CB1R)?

  • Methodological Answer :

  • Radioligand Displacement : Use 3H^3H-CP 55,940 (a high-affinity CB1R agonist) in membrane preparations from transfected HEK293 cells.
  • Protocol : Incubate test compound (0.1 nM–10 μM) with 3H^3H-ligand (1 nM) for 1 hr at 25°C. Filter and quantify bound radioactivity. Calculate IC50_{50} and Ki_i values using nonlinear regression .
  • Controls : Include rimonabant (CB1R antagonist) as a positive control .

Q. What experimental strategies can distinguish central vs. peripheral CB1 receptor engagement for this compound?

  • Methodological Answer :

  • Blood-Brain Barrier (BBB) Penetration Assays :
  • Measure brain-to-plasma ratio in rodents after IV administration.
  • Use in situ perfusion models to quantify BBB permeability .
  • Functional Imaging : PET imaging with 11C^{11}C-labeled analogs to assess CNS distribution .
  • Peripheral Efficacy Models : Evaluate metabolic effects (e.g., glucose tolerance) in CB1R knockout mice with tissue-specific receptor rescue .

Q. How can researchers resolve contradictions between in vitro receptor affinity and in vivo efficacy data?

  • Methodological Answer :

  • Orthogonal Assays : Compare radioligand binding (static affinity) with functional assays (e.g., cAMP inhibition in CB1R-transfected cells) to assess agonism/antagonism .
  • Pharmacokinetic Profiling : Measure plasma/tissue exposure (LC-MS/MS) to confirm adequate bioavailability .
  • Metabolite Screening : Identify active metabolites (e.g., sulfone oxidation products) that may contribute to efficacy .

Q. What in vivo models are appropriate for studying this compound’s potential in metabolic disorders?

  • Methodological Answer :

  • Diet-Induced Obesity (DIO) Mice : Assess weight loss, insulin sensitivity, and hepatic steatosis after 6–8 weeks of treatment .
  • Genetic Models : Use leptin-deficient (ob/ob) mice to evaluate CB1R-independent effects.
  • Endpoint Analysis : Include histopathology (liver H&E staining) and lipidomics (LC-MS) to quantify NASH-related biomarkers .

Data Analysis and Interpretation

Q. How should researchers analyze discrepancies in metabolic stability across species?

  • Methodological Answer :

  • In Vitro Metabolism : Use liver microsomes (human vs. rodent) with NADPH cofactor. Monitor parent compound depletion via LC-MS/MS.
  • Cytochrome P450 Inhibition : Screen for CYP3A4/2D6 interactions using fluorogenic substrates .
  • Cross-Species Scaling : Apply physiologically based pharmacokinetic (PBPK) modeling to predict human clearance .

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